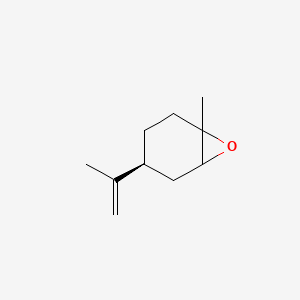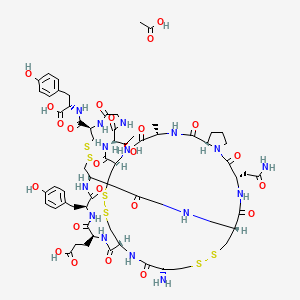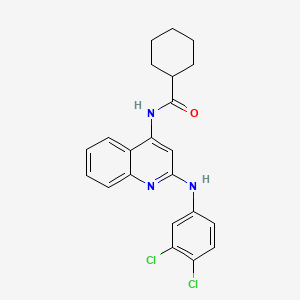
Linderalactone
Overview
Description
Linderalactone is a sesquiterpene lactone isolated from the plant Lindera aggregata, which is commonly used in traditional Chinese medicine. This compound has garnered attention due to its potential therapeutic properties, particularly in the treatment of cancer and liver fibrosis .
Mechanism of Action
Target of Action
Linderalactone, a furanogermacrane sesquiterpene, has been identified as a significant inhibitor of two primary targets: the protein tyrosine phosphatase Src homology 2 domain-containing phosphatase 2 (SHP2) and the phosphatidylinositol 3 kinase (PI3K)/protein kinase B (AKT) signaling pathway . SHP2 is an oncogenic protein that acts as a therapeutic target of fibrosis . The PI3K/AKT signaling pathway plays a crucial role in cellular quiescence, proliferation, cancer, and longevity .
Mode of Action
This compound interacts with its targets by binding directly to the catalytic PTP domain of SHP2, significantly inhibiting SHP2 dephosphorylation activity . Furthermore, this compound suppresses the PI3K/AKT signaling pathway by downregulating the phosphorylation of PI3K and AKT .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT signaling pathway . By negatively regulating this pathway, this compound can inhibit the development of pancreatic cancer . Additionally, this compound ameliorates carbon tetrachloride (CCl4)-induced hepatic stellate cell activation and liver fibrosis by inhibiting the TGFβ/Smad3 pathway .
Pharmacokinetics
The effectiveness of this compound in in vivo studies suggests that it may have suitable absorption, distribution, metabolism, and excretion properties for therapeutic use .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation, migration, and invasion . This compound also induces cell cycle arrest and alters the expression of apoptotic markers, such as caspase 3 and PARP1 . In vivo, this compound significantly ameliorates CCl4-induced hepatic stellate cell activation and liver fibrosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the in vivo administration of this compound has been shown to be effective in ameliorating CCl4-induced liver fibrosis . .
Biochemical Analysis
Biochemical Properties
Linderalactone interacts with various biomolecules, playing a crucial role in biochemical reactions. It has been found to significantly inhibit the dephosphorylation activity of Src homology 2 domain-containing phosphatase 2 (SHP2), a protein tyrosine phosphatase . This interaction with SHP2 suggests that this compound may have potential as a therapeutic agent against diseases related to SHP2, such as liver fibrosis or NASH .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It inhibits the proliferation of pancreatic cancer cells in a time- and dose-dependent manner . This compound also significantly inhibits cell migration and invasion . Furthermore, it induces cell apoptosis and alters the expression of apoptotic markers, such as caspase 3 and PARP1 .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It suppresses the PI3K/AKT signaling pathway by downregulating the phosphorylation of PI3K and AKT . This inhibition of the PI3K/AKT pathway is a key aspect of this compound’s antitumor activity against pancreatic cancer . Additionally, this compound directly binds to the catalytic PTP domain of SHP2, inhibiting its dephosphorylation activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects change over time. It has been observed to inhibit the proliferation of pancreatic cancer cells in a time- and dose-dependent manner
Metabolic Pathways
Its ability to suppress the PI3K/AKT signaling pathway suggests that it may interact with enzymes or cofactors involved in this pathway .
Preparation Methods
Linderalactone can be extracted from the roots of Lindera aggregata. The extraction process typically involves the use of organic solvents such as ethanol or methanol to isolate the compound. The crude extract is then subjected to chromatographic techniques to purify this compound .
Chemical Reactions Analysis
Linderalactone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Scientific Research Applications
Chemistry: Linderalactone is used as a model compound in organic synthesis and reaction mechanism studies.
Biology: It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines
Medicine: this compound exhibits anti-cancer properties, particularly against pancreatic and lung cancers. .
Comparison with Similar Compounds
Linderalactone is unique among sesquiterpene lactones due to its specific molecular targets and pathways. Similar compounds include:
Artemisinin: Another sesquiterpene lactone with anti-malarial properties.
Parthenolide: Known for its anti-inflammatory and anti-cancer properties.
Costunolide: Exhibits anti-cancer and anti-inflammatory activities.
This compound stands out due to its dual inhibition of the PI3K/AKT and JAK/STAT pathways, making it a promising candidate for cancer therapy and liver fibrosis treatment .
Properties
IUPAC Name |
(1R,8E)-3,8-dimethyl-5,14-dioxatricyclo[10.2.1.02,6]pentadeca-2(6),3,8,12(15)-tetraen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-9-4-3-5-11-7-13(18-15(11)16)14-10(2)8-17-12(14)6-9/h4,7-8,13H,3,5-6H2,1-2H3/b9-4+/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCKQMHMTSRRAA-QGQQYVBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2=CC(C3=C(C1)OC=C3C)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CCC2=C[C@H](C3=C(C1)OC=C3C)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728-61-0 | |
| Record name | Linderalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=728-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linderalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of linderalactone in exhibiting anti-cancer activity?
A: Research indicates that this compound primarily exerts its anti-cancer effects by inhibiting the PI3K/AKT signaling pathway. [] This pathway plays a crucial role in regulating cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. this compound achieves this inhibition by downregulating the phosphorylation of both PI3K and AKT. []
Q2: Besides PI3K/AKT, does this compound influence other signaling pathways related to cancer?
A: Yes, in addition to its impact on the PI3K/AKT pathway, this compound has been shown to affect the JAK/STAT signaling pathway in lung cancer cells. [] This further contributes to its anti-cancer potential, as the JAK/STAT pathway is also involved in cell proliferation and survival.
Q3: How does this compound influence the cell cycle and apoptosis in cancer cells?
A: this compound induces G2/M phase cell cycle arrest, effectively halting the cell cycle progression and preventing further proliferation of cancer cells. [, ] Furthermore, it triggers apoptosis, or programmed cell death, in cancer cells. [, ] This is evidenced by changes in the expression levels of cell cycle-related proteins and apoptotic markers such as caspase 3 and PARP1. [, ]
Q4: Does this compound affect the growth and spread of cancer cells?
A: In vitro studies demonstrate that this compound significantly inhibits the migration and invasion of pancreatic cancer cells. [] This suggests its potential in limiting the spread of cancer cells and preventing metastasis.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C15H18O3, and its molecular weight is 246.29 g/mol.
Q6: Are there any studies investigating the conformation of this compound?
A: Yes, studies utilizing nuclear Overhauser effects (NOE) have been conducted to determine the conformation of this compound and related compounds in solution. [] These studies help understand the spatial arrangement of atoms within the molecule, which is crucial for understanding its interactions with biological targets.
Q7: What significant structural features define this compound?
A: this compound is characterized by a unique framework consisting of a furan ring, a γ-lactone, and a ten-membered carbocyclic ring. [] This distinct structure contributes to its specific biological activities.
Q8: Is there any information available regarding the stability of this compound under various conditions?
A8: While specific studies focusing on the stability of this compound under different conditions are limited in the provided research, it's important to note that its isolation from natural sources suggests a degree of inherent stability.
Q9: Does this compound exhibit any known catalytic properties?
A9: The provided research doesn't suggest that this compound possesses inherent catalytic properties. Its activity primarily stems from its ability to bind to specific proteins and modulate their activity, rather than catalyzing chemical reactions.
Q10: Have there been any computational studies investigating the interactions of this compound with its target proteins?
A: Yes, molecular docking studies have been conducted to investigate the interaction of this compound with potential target proteins such as 3CLpro, PLpro, Spike, and ACE2, which are involved in SARS-CoV-2 infection. [] These studies provide insights into the binding affinity and potential inhibitory mechanisms of this compound.
Q11: Have any studies investigated the relationship between the structure of this compound and its biological activity?
A: While detailed structure-activity relationship (SAR) studies specifically on this compound are limited in the provided research, research on its Cope rearrangement provides insights into how modifications to its ten-membered ring structure could influence its reactivity and potentially its biological activity. [] Further research in this area is crucial for optimizing its therapeutic potential.
Q12: What in vitro models have been used to study the anticancer effects of this compound?
A: Researchers have utilized various human cancer cell lines, including A549 lung cancer cells and pancreatic cancer cells, to investigate the in vitro efficacy of this compound. [, ] These cell-based assays provide valuable insights into the compound's mechanism of action and its potential as an anti-cancer agent.
Q13: Has this compound been evaluated in any clinical trials?
A13: Based on the provided research, there is no evidence that this compound has progressed to clinical trials yet.
Q14: What analytical techniques are commonly used to identify and quantify this compound?
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, including UV detection, is frequently employed to identify and quantify this compound in plant extracts and formulations. [, , ] Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) is also crucial for confirming its structure and studying its conformational properties. [, , ]
Q15: Are there any known compounds with similar structures or activities to this compound that could serve as alternatives or lead to the development of more potent derivatives?
A: Compounds like linderane, isothis compound, and neothis compound share structural similarities with this compound and are often found in the same plant sources. [, , , ] Investigating their activities and exploring their structure-activity relationships could provide valuable insights for developing more potent and selective derivatives.
Q16: What resources are available for researchers interested in studying this compound further?
A16: Several databases and resources are valuable for researchers interested in this compound. PubChem, ChemSpider, and the Human Metabolome Database (HMDB) provide information on its chemical properties, structure, and potential biological activities. Scientific literature databases like PubMed and Semantic Scholar offer access to research articles detailing its isolation, characterization, and biological evaluation.
Q17: When was this compound first isolated and characterized?
A: The initial isolation and structural elucidation of this compound can be traced back to research conducted in the 1960s, marking a significant milestone in understanding its chemical nature. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B1675408.png)




